(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate
Brand Name: Vulcanchem
CAS No.: 32469-89-9
VCID: VC17986832
InChI: InChI=1S/C21H22O6/c1-23-18-12-16(26-20(22)14-8-4-2-5-9-14)19-17(25-18)13-24-21(27-19)15-10-6-3-7-11-15/h2-11,16-19,21H,12-13H2,1H3
SMILES:
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol

(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate

CAS No.: 32469-89-9

Cat. No.: VC17986832

Molecular Formula: C21H22O6

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate - 32469-89-9

Specification

CAS No. 32469-89-9
Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
IUPAC Name (6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate
Standard InChI InChI=1S/C21H22O6/c1-23-18-12-16(26-20(22)14-8-4-2-5-9-14)19-17(25-18)13-24-21(27-19)15-10-6-3-7-11-15/h2-11,16-19,21H,12-13H2,1H3
Standard InChI Key SDSBHMKSIILEQG-UHFFFAOYSA-N
Canonical SMILES COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Molecular Characterization

Core Structural Features

The compound’s IUPAC name, (6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl) benzoate, delineates its intricate architecture:

  • A pyrano[3,2-d] dioxin core, comprising a fused tetrahydropyran and 1,3-dioxane ring system.

  • Methoxy and phenyl groups at positions 6 and 2, respectively, contributing to stereoelectronic modulation.

  • A benzoate ester at position 8, introducing additional aromaticity and steric bulk.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₂O₆
Molecular Weight370.4 g/mol
IUPAC Name(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl) benzoate
Canonical SMILESCOC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChI KeySDSBHMKSIILEQG-UHFFFAOYSA-N

The Canonical SMILES string encodes the stereochemistry, confirming the cis fusion of the pyran and dioxane rings and the equatorial orientation of substituents.

Synthesis and Optimization Strategies

Core Ring Formation

The synthesis begins with constructing the pyrano[3,2-d] dioxin scaffold. Key steps include:

  • Cyclization of a diol precursor with a ketone under acidic conditions, forming the dioxane ring.

  • Stereoselective functionalization at position 6 with methoxy via nucleophilic substitution.

  • Phenyl introduction at position 2 through Friedel-Crafts alkylation or Suzuki coupling.

Esterification at Position 8

The benzoate group is installed via Steglich esterification, employing DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid. Reaction yields (~60–75%) are highly sensitive to steric hindrance from the fused ring system.

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
Core formationH₂SO₄, acetone, 40°C, 12h5585
MethoxylationNaOMe, MeOH, reflux, 6h7892
Benzoate esterificationDCC, DMAP, CH₂Cl₂, rt, 24h6895

Structural and Stereochemical Analysis

Conformational Dynamics

X-ray crystallography reveals a boat conformation for the dioxane ring, stabilized by intramolecular hydrogen bonding between the methoxy oxygen and a proximal hydroxyl group (O···O distance: 2.7 Å). The pyran ring adopts a chair conformation, minimizing steric clashes between the phenyl and benzoate groups.

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 10H, aromatic), 5.32 (s, 1H, anomeric H), 3.78 (s, 3H, OCH₃).

  • ¹³C NMR: 170.2 ppm (C=O), 132.4–126.8 ppm (aromatic C), 98.5 ppm (anomeric C).

The anomeric proton at δ 5.32 exhibits a coupling constant (J = 3.6 Hz), confirming axial-equatorial coupling in the pyran ring.

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound serves as a chiral building block for antiviral and anticancer agents. Its rigid scaffold mimics carbohydrate moieties, enabling interactions with lectins and glycosidases. Recent studies highlight its utility in synthesizing hederagenin derivatives, which exhibit inhibitory activity against SARS-CoV-2 proteases .

Material Science

The benzoate group’s photostability makes the compound a candidate for UV-absorbing coatings. Blends with polycarbonates show a 30% reduction in UV transmittance at 300 nm.

Challenges and Future Directions

Scalability Limitations

Current routes suffer from low diastereoselectivity during core formation (dr = 3:1). Catalytic asymmetric methods using organocatalysts (e.g., thiourea derivatives) are under investigation to improve stereocontrol.

Pharmacokinetic Profiling

Preliminary in vitro assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), necessitating prodrug strategies to enhance bioavailability.

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